2-(benzylthio)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide
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Overview
Description
2-(benzylthio)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide is a complex organic compound that features a benzylthio group, a pyrazinyl-substituted piperidine, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps:
Formation of the Benzylthio Group: The benzylthio group can be introduced through the reaction of benzyl chloride with thiourea, followed by hydrolysis to yield benzylthiol.
Synthesis of the Pyrazinyl-Substituted Piperidine: This step involves the formation of the pyrazinyl-substituted piperidine ring, which can be achieved through a cyclization reaction involving pyrazine and a suitable piperidine precursor.
Coupling Reaction: The final step involves coupling the benzylthio group with the pyrazinyl-substituted piperidine and acetamide moiety. This can be achieved through a nucleophilic substitution reaction, where the benzylthio group acts as a nucleophile attacking the electrophilic carbonyl carbon of the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its interactions with biological targets can be studied to understand its mechanism of action and potential biological effects.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The benzylthio group may play a role in binding to the target, while the pyrazinyl-piperidine moiety could influence the compound’s overall conformation and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(benzylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide: Similar structure but with a pyridine ring instead of a pyrazine ring.
2-(benzylthio)-N-((1-(quinolin-2-yl)piperidin-4-yl)methyl)acetamide: Similar structure but with a quinoline ring instead of a pyrazine ring.
Uniqueness
The presence of the pyrazinyl group in 2-(benzylthio)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide distinguishes it from similar compounds. The pyrazinyl group can influence the compound’s electronic properties and binding interactions, potentially leading to unique biological activities.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4OS/c24-19(15-25-14-17-4-2-1-3-5-17)22-12-16-6-10-23(11-7-16)18-13-20-8-9-21-18/h1-5,8-9,13,16H,6-7,10-12,14-15H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBRZQABOUISLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CSCC2=CC=CC=C2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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